N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide
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Overview
Description
The compound “N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide” belongs to the class of organic compounds known as imidazopyridines . Imidazopyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
A method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed based on the multicomponent condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis
The main literature method for the synthesis of imidazo-[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Scientific Research Applications
Antiprotozoal and Antimicrobial Applications
- The compound and its derivatives have demonstrated significant antiprotozoal activity, particularly against Trypanosoma rhodesiense, showing high potency and a broad range of structurally varied compounds maintaining this activity (Sundberg et al., 1990).
- Similarly, it's been shown to possess antimicrobial properties, especially against Mycobacterium avium, indicating its potential as a new class of antibiotics that could be effective in combined treatment regimens (Moraski et al., 2016).
Imaging and Diagnostic Applications
- Certain derivatives of this compound have been synthesized for the study of peripheral benzodiazepine receptors using positron emission tomography, indicating its utility in the imaging of neurodegenerative disorders (Fookes et al., 2008).
Gastroprotective and Antiulcer Applications
- Research has been conducted on the gastroprotective and antiulcer activity of certain derivatives, indicating their potential use in the treatment of gastric disorders (Loriga et al., 1992).
Anticancer and Anti-Tuberculosis Applications
- The compound's derivatives have also been explored for their potential in treating tuberculosis and cancer, with some showing low minimal inhibitory concentrations against M. tuberculosis and promising protective efficacy in mouse infection models (Cheng et al., 2014).
Catalysis and Organic Synthesis Applications
- The heterocyclic N-oxide motif of this compound has been employed in various advanced chemistry and drug development investigations, highlighting its importance in areas such as metal complexes formation, catalysts design, asymmetric catalysis and synthesis (Li et al., 2019).
Mechanism of Action
Target of Action
N-({Imidazo[1,2-a]pyridin-3-yl}methyl)-2-phenoxy-N-phenylpropanamide is a compound that has been synthesized for its potential biological activity Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been used in medicine and are known to target γ-aminobutyric acid receptors .
Mode of Action
Similar compounds, like zolpidem, which is an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, exert their hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that N-({Imidazo[1,2-a]pyridin-3-yl}methyl)-2-phenoxy-N-phenylpropanamide might interact with its targets in a similar manner.
Biochemical Pathways
It is known that γ-aminobutyric acid receptors, which are potential targets of this compound, play a crucial role in inhibitory neurotransmission in the central nervous system .
Result of Action
Similar compounds have been used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Properties
IUPAC Name |
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-18(28-21-12-6-3-7-13-21)23(27)26(19-10-4-2-5-11-19)17-20-16-24-22-14-8-9-15-25(20)22/h2-16,18H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTITWVMLASJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CN=C2N1C=CC=C2)C3=CC=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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